Bethanechol is synthesized through a multi-step chemical process. The primary method involves the reaction of 1-(N,N,N-trimethylammonium)propan-2-ol with phosgene, followed by the addition of ammonia to yield the final product. The detailed synthesis process includes:
The molecular formula of bethanechol is C7H17ClN2O2, with a molecular weight of approximately 161.22 g/mol. Its structure can be described as follows:
Bethanechol undergoes various chemical reactions primarily related to its interactions with biological systems:
Bethanechol acts primarily as a muscarinic receptor agonist:
Bethanechol possesses several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 161.22 g/mol |
Physical Appearance | Solid |
Melting Point | 220°C |
Solubility | Soluble in water (10 mg/ml) |
Chiral Centers | One |
These properties are crucial for understanding its stability, solubility, and behavior in biological systems .
Bethanechol has significant clinical applications:
Bethanechol chloride (C₇H₁₇ClN₂O₂) is a quaternary ammonium compound characterized by a permanently charged trimethylammonium group [(CH₃)₃N⁺] linked to a carbamate ester moiety. This quaternary structure imparts high water solubility (exceeding 0.64 g/mL across physiological pH ranges) and renders the molecule hydrophilic [1] [9] [10]. The positive charge on the nitrogen atom is delocalized within the quaternary ammonium group, enhancing electrostatic interactions with anionic residues in the muscarinic receptor binding pocket. X-ray powder diffraction studies confirm a monoclinic crystal lattice (space group P2₁/n) with unit cell dimensions a=8.8749 Å, b=16.4118 Å, c=7.1373 Å, and β=93.803°, reflecting molecular packing dominated by ionic and hydrogen-bonding interactions [10]. Stereochemical studies show the S(+)-enantiomer exhibits 10-fold higher binding affinity for muscarinic receptors than the R(-)-form due to optimal spatial alignment with the receptor’s chiral pocket [8].
Bethanechol is a synthetic choline ester derivative structurally derived from acetylcholine (ACh) through two modifications: (1) addition of a β-methyl group on the ethylene bridge, and (2) replacement of the acetate ester with a carbamate group. The β-methyl group introduces steric hindrance that limits rotational freedom, while the carbamate linkage (–NH–CO–O–) confers resistance to hydrolysis by acetylcholinesterase (AChE) and butyrylcholinesterase [1] [3] [6]. This results in an extended duration of action compared to ACh. The molecule retains the critical interatomic distance (≈4.4 Å) between the quaternary nitrogen and the carbonyl oxygen, essential for muscarinic receptor activation [3].
Table 1: Structural and Functional Comparison: Acetylcholine vs. Bethanechol
Property | Acetylcholine | Bethanechol |
---|---|---|
Chemical class | Choline ester | Choline carbamate |
Quaternary ammonium group | Yes | Yes |
Enzymatic hydrolysis | Rapid (by AChE) | Resistant |
Plasma half-life | Seconds | 60–90 minutes (oral) |
Receptor selectivity | Muscarinic/nicotinic | Muscarinic-specific |
Blood-brain barrier permeation | No | No |
Bethanechol acts as a direct agonist at G-protein-coupled muscarinic receptors, primarily M1, M2, and M3 subtypes. Its highest in vivo activity occurs at M3 receptors, densely expressed in detrusor smooth muscle, gastrointestinal (GI) tract, and exocrine glands [1] [2] [7]. Upon binding to M3 receptors, bethanechol activates Gq proteins, triggering phospholipase C (PLC) activation. This catalyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) hydrolysis to inositol trisphosphate (IP₃) and diacylglycerol (DAG), culminating in intracellular calcium release and smooth muscle contraction [2]. M2 receptor activation in cardiac tissue (via Gi/o coupling) can theoretically inhibit adenylyl cyclase, but bethanechol’s peripheral selectivity minimizes cardiac effects at therapeutic doses [8].
Unlike acetylcholine, bethanechol demonstrates negligible affinity for nicotinic receptors (nAChRs) at therapeutic concentrations. This selectivity arises from steric constraints imposed by the carbamate group and β-methyl substitution, which hinder binding to the narrow ligand-binding pocket of nAChRs [3] [6]. Consequently, bethanechol does not stimulate autonomic ganglia, neuromuscular junctions, or adrenal medulla, avoiding nicotinic side effects like muscle fasciculations or hypertension [1] [9].
Table 2: Muscarinic Receptor Subtype Activation by Bethanechol
Subtype | Primary Tissue Locations | G-protein | Functional Response |
---|---|---|---|
M3 | Detrusor muscle, GI smooth muscle | Gq | Muscle contraction, glandular secretion |
M2 | Cardiac sinoatrial node | Gi/o | Bradycardia (minimal with bethanechol) |
M1 | Enteric neurons, CNS | Gq | Neuronal excitation (peripheral only) |
Bethanechol exhibits high-affinity binding to muscarinic receptors (Kd ≈ 10⁻⁸ M), with rapid association kinetics. Its dissociation rate is slower than acetylcholine due to stronger ionic interactions with aspartate residue (Asp147) in the receptor’s binding pocket [3] [8]. Following oral administration, pharmacodynamic effects manifest within 30 minutes, peak at 60–90 minutes, and persist for ≈1 hour. Higher doses (300–400 mg) extend activity to 6 hours due to saturation of clearance mechanisms. Subcutaneous injection accelerates onset (5–15 minutes) but shortens duration to ≈2 hours [1] [5] [9]. The prolonged action compared to acetylcholine primarily results from carbamate resistance to cholinesterases [1] [6].
The quaternary ammonium group of bethanechol prevents passive diffusion across lipid membranes, including the blood-brain barrier (BBB). In vivo studies confirm absence of central nervous system (CNS) effects (e.g., tremor, hypothermia) at therapeutic doses [1] [2] [6]. This property localizes bethanechol’s activity to peripheral muscarinic receptors, eliminating CNS-mediated adverse effects like seizures or cognitive changes [2] [9].
Table 3: Key Pharmacokinetic Parameters of Bethanechol
Parameter | Oral Administration | Subcutaneous Administration |
---|---|---|
Time to onset | 30–60 minutes | 5–15 minutes |
Time to peak effect | 60–90 minutes | 15–30 minutes |
Duration of action | 1–6 hours (dose-dependent) | ≈2 hours |
Plasma half-life | ≈4.6 hours (in beagle dogs) | Not reported |
BBB penetration | None | None |
Primary excretion | Renal (unchanged) | Renal (unchanged) |
ConclusionBethanechol exemplifies structure-driven pharmacological optimization. Its quaternary ammonium group and carbamate moiety confer three critical properties: (1) enzymatic stability prolonging activity, (2) selectivity for muscarinic over nicotinic receptors, and (3) exclusion from the CNS. These features enable targeted activation of peripheral M3 receptors in the bladder and GI tract, underpinning its therapeutic utility in urinary retention and ileus. Ongoing research into novel formulations aims to further leverage these pharmacodynamic advantages while optimizing kinetic profiles [5] [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: